molecular formula C15H14F3N B14765138 (4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B14765138
M. Wt: 265.27 g/mol
InChI Key: LXBNFVMIIXCAFM-UHFFFAOYSA-N
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Description

(4-Methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that features a biphenyl core substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as Ruppert’s reagent (CF3SiMe3) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicinal chemistry, (4-Methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is investigated for its potential therapeutic properties. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to certain receptors or enzymes. The methanamine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Trifluoromethylphenyl)methanamine
  • (4-Methylphenyl)methanamine
  • (4-Chloro-3-(trifluoromethyl)phenyl)methanamine

Uniqueness

(4-Methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is unique due to the combination of its biphenyl core, methyl group, and trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H14F3N

Molecular Weight

265.27 g/mol

IUPAC Name

[2-methyl-5-[3-(trifluoromethyl)phenyl]phenyl]methanamine

InChI

InChI=1S/C15H14F3N/c1-10-5-6-12(7-13(10)9-19)11-3-2-4-14(8-11)15(16,17)18/h2-8H,9,19H2,1H3

InChI Key

LXBNFVMIIXCAFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)CN

Origin of Product

United States

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